REACTION_CXSMILES
|
[Cl:1]CC([NH:5][CH2:6][C:7]1[CH:12]=[C:11](OC(F)(F)F)[CH:10]=[CH:9][C:8]=1[O:18][CH3:19])=O.ClCC(NCC1C=CC(OC(F)(F)[F:34])=CC=1O)=O>>[ClH:1].[F:34][C:11]1[CH:10]=[CH:9][C:8]([O:18][CH3:19])=[C:7]([CH:12]=1)[CH2:6][NH2:5] |f:2.3|
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Name
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2-chloro-N-(2-methoxy-5-trifluoromethoxy-benzyl)-acetamide
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
ClCC(=O)NCC1=C(C=CC(=C1)OC(F)(F)F)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NCC1=C(C=C(C=C1)OC(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
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Name
|
|
Type
|
|
Smiles
|
Cl.FC=1C=CC(=C(CN)C1)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |